L-2-Aminobutyric Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

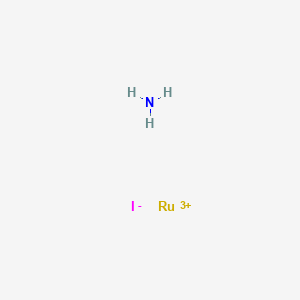

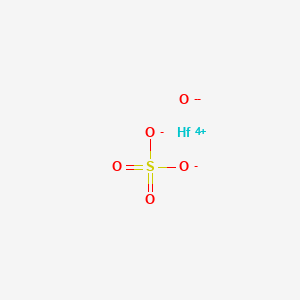

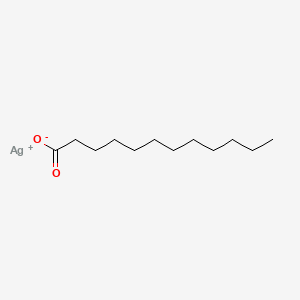

L-2-Aminobutyric Acid-d6 is a labelled L-2-Aminobutyric Acid . It is a non-proteogenic amino acid in the class of L-alpha-amino acids, which are commonly found in human kidney and liver tissues . The molecular formula is C4H3D6NO2 and the molecular weight is 109.16 .

Synthesis Analysis

L-2-Aminobutyric Acid-d6 can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . A novel high-throughput screening method of leucine dehydrogenase (LDH) was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type .Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric Acid-d6 can be represented by the formula C4H3D6NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction was finished in 12 hours and the conversion efficiency of L-threonine into L-ABA was 94% . A three-enzyme co-expression system was established to green and efficient synthesis of L-2-aminobutyric acid from L-threonine at a high substrate concentration (up to 1.5 M) in a reaction system without the addition of exogenous coenzyme and extra buffer .Physical And Chemical Properties Analysis

The molecular weight of L-2-Aminobutyric Acid-d6 is 109.16 . The melting point is >245oC (dec.) .Wissenschaftliche Forschungsanwendungen

Precursor for Anticonvulsants

L-2-Aminobutyric acid (L-ABA) is used as a precursor for the synthesis of anticonvulsants such as levetiracetam and brivaracetam . These drugs are used in the treatment of epilepsy, a neurological disorder that causes recurrent seizures.

Precursor for Antituberculotics

L-ABA is also a key intermediate in the synthesis of the antituberculotic drug ethambutol . Ethambutol is used in combination with other drugs to treat tuberculosis, a serious infectious disease that primarily affects the lungs.

Production of (S)-2-Amino Butanol

(S)-2-amino butanol, a key intermediate of Ethambutol, can be synthesized by esterification and hydrogenation reduction of L-ABA . This process is important in the pharmaceutical industry for the production of various drugs.

Metabolic Engineering

L-ABA can be produced through metabolic engineering of Escherichia coli . This involves modifying the metabolic pathways of the bacteria to increase the production of L-ABA. This method is environmentally friendly and suitable for industrial-scale production.

Leucine Dehydrogenase Engineering

Leucine dehydrogenase (LeuDH) with NAD+ regeneration has been developed for large-scale production of L-ABA . This method overcomes the limitations of previous methods and improves the yield of L-ABA.

Protein Engineering

Protein engineering on LeuDH has been performed to increase the catalytic efficiency of BcLeuDH . This method involves mutating certain positions on the protein to enhance its performance, making it an attractive candidate for large-scale L-ABA production.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

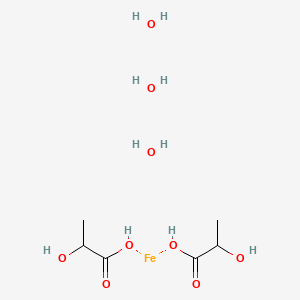

| { "Design of the Synthesis Pathway": "The synthesis of L-2-Aminobutyric Acid-d6 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Acrylonitrile-d3", "Ethyl diazoacetate", "Hydrogen gas", "Sodium borohydride", "Sodium hydroxide", "Ammonium chloride", "Sodium cyanide", "Hydrochloric acid", "Sodium acetate", "Deuterium oxide" ], "Reaction": [ "Step 1: Acrylonitrile-d3 is reacted with ethyl diazoacetate in the presence of hydrogen gas and a palladium catalyst to form ethyl 3-cyano-3-(d3)propionate.", "Step 2: Ethyl 3-cyano-3-(d3)propionate is reduced with sodium borohydride to form ethyl 3-hydroxy-3-(d3)propionate.", "Step 3: Ethyl 3-hydroxy-3-(d3)propionate is treated with sodium hydroxide to form 3-hydroxy-3-(d3)propionic acid.", "Step 4: 3-Hydroxy-3-(d3)propionic acid is converted to L-2-Aminobutyric Acid-d6 via a multi-step process involving the following reactions:", "Step 4.1: 3-Hydroxy-3-(d3)propionic acid is reacted with ammonium chloride and sodium cyanide to form 3-cyanopropanoic acid.", "Step 4.2: 3-Cyanopropanoic acid is hydrolyzed with hydrochloric acid to form 3-aminopropanoic acid.", "Step 4.3: 3-Aminopropanoic acid is treated with sodium hydroxide to form L-2-Aminobutyric Acid.", "Step 4.4: L-2-Aminobutyric Acid is then deuterated by treatment with deuterium oxide to form L-2-Aminobutyric Acid-d6." ] } | |

CAS-Nummer |

1276197-51-3 |

Produktname |

L-2-Aminobutyric Acid-d6 |

Molekularformel |

C₄H₃D₆NO₂ |

Molekulargewicht |

109.16 |

Synonyme |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)